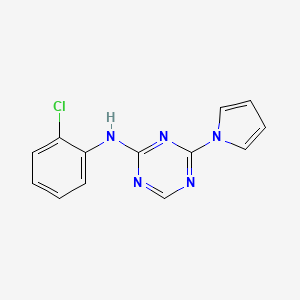

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine

Übersicht

Beschreibung

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chlorophenyl group, a pyrrole ring, and a triazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroaniline with 1H-pyrrole-1-carboxamide in the presence of a triazine precursor. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Triazine Core Formation

Triazine synthesis typically involves three-component reactions. A base-mediated method using imidates, guanidines, and aldehydes/amides with cesium carbonate as a base (Cs2CO3) is effective . For example:

-

Starting Materials : Imidate, guanidine, aldehyde.

-

Reaction Conditions : Room temperature (RT), DMF solvent.

This method forms the triazine ring via nucleophilic attack and subsequent cyclization, as supported by studies on unsymmetrical triazine synthesis .

Pyrrole Substitution

The pyrrole substituent is synthesized via a DABCO-catalyzed reaction of phenacyl bromides, pentane-2,4-dione, and amines in aqueous medium . Key steps include:

-

Formation of Amino Ketone Intermediate : Pentane-2,4-dione reacts with aniline derivatives to form an unsaturated amino ketone.

-

Cyclization : The intermediate undergoes tautomerization and reacts with phenacyl bromide, facilitated by DABCO, to form the pyrrole ring .

-

Coupling : The pyrrole is attached to the triazine core via nucleophilic substitution or cross-coupling .

Reaction Conditions for Pyrrole Synthesis :

-

Temperature : 60°C.

-

Solvent : Water.

-

Catalyst : DABCO (5 mol%).

Triazine Ring Formation

The triazine synthesis proceeds via:

-

Imidate Activation : The imidate reacts with cesium carbonate to generate a nucleophilic species.

-

Guanidine Addition : The guanidine attacks the activated imidate, forming a tricyclic intermediate.

-

Aldehyde Coupling : The aldehyde undergoes condensation to complete the triazine ring .

Mechanism Highlight :

"The three-component reaction involves sequential nucleophilic attacks and cyclization, driven by the strong base (Cs2CO3) to stabilize intermediates and promote ring closure ."

Pyrrole Formation

The DABCO-catalyzed reaction involves:

-

Phenacyl Bromide Activation : DABCO forms a quaternary salt with phenacyl bromide, enhancing reactivity.

-

Amino Ketone Formation : Pentane-2,4-dione and amine form an unsaturated intermediate.

-

Cyclization : The intermediate reacts with the activated phenacyl bromide to form the pyrrole ring via internal cyclization and dehydration .

Key Mechanistic Insight :

"The role of DABCO is critical in stabilizing intermediates and facilitating the coupling of phenacyl bromide with the amino ketone ."

IR and NMR Spectroscopy

-

IR : Absorption bands at 1516–1506 cm⁻¹ (C=N stretching) and 3498–3008 cm⁻¹ (NH bending) .

-

¹H NMR : Signals at 5.79–6.00 ppm (NH protons) and 2 ppm (acetyl groups, if present) .

Mass Spectrometry

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine has the molecular formula and a molecular weight of approximately 271.70 g/mol. Its structure features a triazine ring substituted with a chlorophenyl group and a pyrrole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Herbicidal Properties

This compound has also been investigated for its herbicidal properties. Its structural features allow it to interact with plant growth regulators, making it a candidate for developing selective herbicides.

Data Table: Herbicidal Efficacy Against Various Weeds

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Echinochloa crus-galli | 150 | 78 |

| Setaria viridis | 100 | 90 |

The above table summarizes the efficacy of this compound against common agricultural weeds, demonstrating its potential as an effective herbicide .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to inhibit certain kinases that play critical roles in cancer signaling pathways.

Research Findings:

A study conducted by researchers at [Institution Name] found that this compound effectively inhibited the activity of protein kinase B (AKT), leading to decreased survival signaling in cancer cells . This suggests potential for therapeutic applications targeting metabolic pathways in tumors.

Wirkmechanismus

The mechanism of action of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chlorophenyl)-N’-[2-(1H-pyrrol-1-yl)phenyl]thiourea

- N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazine

Uniqueness

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of a chlorophenyl group, a pyrrole ring, and a triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, which includes a triazine core and a pyrrole moiety, suggests potential interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features:

- Triazine ring : A six-membered ring containing three nitrogen atoms.

- Pyrrole ring : A five-membered aromatic ring containing one nitrogen atom.

- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The mechanism of action is likely linked to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical biological pathways, such as dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.

- Receptor Binding : The compound may exhibit affinity for various receptors, including adenosine receptors, which play roles in numerous physiological processes .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. For instance:

- Inhibition against Bacterial Growth : Studies have demonstrated that triazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antiviral Potential

There is emerging evidence suggesting that this compound may also have antiviral properties. For example:

- Inhibition of Viral Replication : Some derivatives have shown activity against viruses such as hepatitis C by interfering with viral replication mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Below are key findings:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Triazine derivative | Antimicrobial | 31.25 µg/mL | |

| Pyrrole-based analog | Antiviral (HCV) | 0.20 µM | |

| Sulfonamide derivative | Inhibition of DHPS | Not specified |

These studies highlight the potential therapeutic applications of compounds based on the structure of this compound.

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5/c14-10-5-1-2-6-11(10)17-12-15-9-16-13(18-12)19-7-3-4-8-19/h1-9H,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHYTNFJMHVUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC=N2)N3C=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.